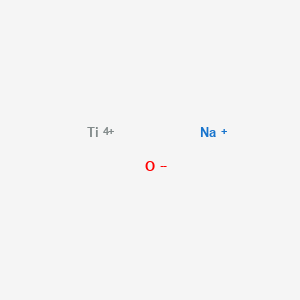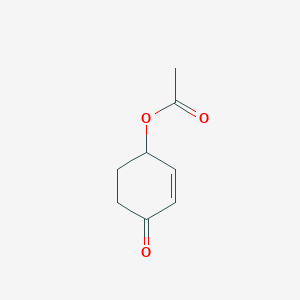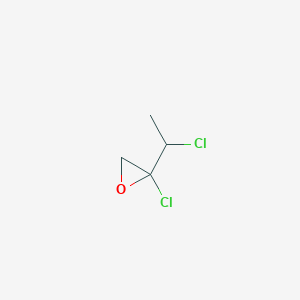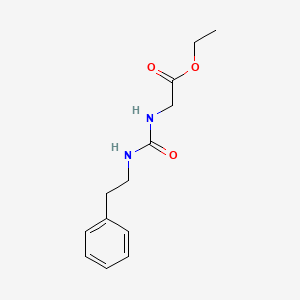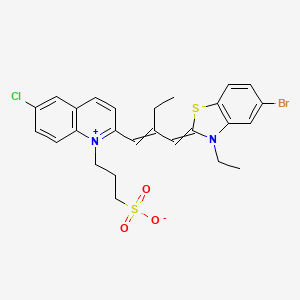
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium is a complex organic compound that belongs to the class of quinolinium derivatives This compound is characterized by its unique structure, which includes a quinolinium core substituted with various functional groups such as bromine, chlorine, and sulfonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 5-bromo-3-ethylbenzothiazole with appropriate reagents under controlled conditions.
Condensation Reaction: The benzothiazole intermediate is then subjected to a condensation reaction with an aldehyde or ketone to form the corresponding benzothiazolylidene derivative.
Coupling with Quinolinium Derivative: The benzothiazolylidene derivative is further reacted with a quinolinium derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction may produce reduced quinolinium derivatives.
Applications De Recherche Scientifique
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways to alter cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloroquinolinium
- 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-1-(3-sulphonatopropyl)quinolinium
Uniqueness
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonate group, makes it particularly versatile for various applications.
Propriétés
Numéro CAS |
52450-03-0 |
|---|---|
Formule moléculaire |
C26H26BrClN2O3S2 |
Poids moléculaire |
594.0 g/mol |
Nom IUPAC |
3-[2-[2-[(5-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-chloroquinolin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H26BrClN2O3S2/c1-3-18(15-26-29(4-2)24-17-20(27)7-11-25(24)34-26)14-22-9-6-19-16-21(28)8-10-23(19)30(22)12-5-13-35(31,32)33/h6-11,14-17H,3-5,12-13H2,1-2H3 |
Clé InChI |
GLLQOQWZQQOWTA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=[N+](C2=C(C=C1)C=C(C=C2)Cl)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Br)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


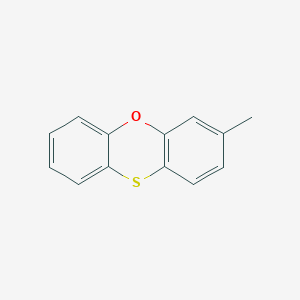


![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
